molecular formula C5HBr2ClOS B8738185 4,5-Dibromo-2-thiophenecarbonyl chloride CAS No. 21815-07-6

4,5-Dibromo-2-thiophenecarbonyl chloride

Cat. No. B8738185
CAS RN: 21815-07-6
M. Wt: 304.39 g/mol
InChI Key: GHTYWAJRIXJGMS-UHFFFAOYSA-N
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Patent
US05059693

Procedure details

Using the procedure of Preparation A, 2.86 g (10.0 mmoles) of commercially available 4,5-dibromo-2-thiophenecarboxylic acid was added to 10 ml of thionyl chloride to give a heterogeneous mixture. Heating the reaction mixture helped the solution become homogenous. Concentration of the reaction solution gave 3.15 g of crude 4,5-dibromo-2-thiophenecarbonyl chloride as a brown oil. The crude acid chloride, dissolved in 10 ml of N,N-dimethylformamide was slowly added to 1.76 g (8.33 mmoles) of 5-chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide and 3.05 g (25.0 mmoles) of 4-(N,N-diemthylamino)pyridine in 40 ml of N,N-dimethylformamide. Workup gave 2.82 g of orange solid which was recrystallized from 2-butanone to give 1.61 g (3.37 mmoles, 40% yield) of pure title compound as a yellow solid, m.p. 229°-231° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=O)[S:5][C:6]=1[Br:7].S(Cl)([Cl:13])=O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([Cl:13])=[O:10])[S:5][C:6]=1[Br:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(SC1Br)C(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a heterogeneous mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heating the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1Br)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.